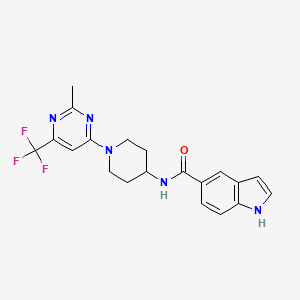![molecular formula C19H19N3O5S B2910416 N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 797780-84-8](/img/structure/B2910416.png)
N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction Studies with Quinoxaline Derivatives
Research has explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, focusing on how temperature and concentration affect these interactions. This study provides insights into the solute-solute, solute-solvent, and solvent-solvent interactions present in such mixtures, offering a foundational understanding of how N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide might interact in complex chemical environments (Raphael et al., 2015).
Catalytic Behavior in Transfer Hydrogenation
A study on (Arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands has shed light on the catalytic behaviors of these compounds in the transfer hydrogenation of ketones. This research underscores the potential of similar sulfonamide-based compounds in catalysis, particularly in reactions important for synthetic chemistry and industrial applications (Carrión et al., 2007).
Efficiency in Catalytic Reactions
Ferrous methanesulfonate has been identified as an efficient catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This work highlights the potential for utilizing methanesulfonamide derivatives in catalyzing a range of chemical transformations, emphasizing the efficiency and recyclability of such catalysts (Wang et al., 2011).
Role in COX-2 Inhibition
The placement of a methanesulfonamide group on certain positions of the 1,5-diarylpyrazole scaffold has been shown to significantly enhance COX-2 inhibitory activity. This discovery opens avenues for the development of novel anti-inflammatory drugs, where sulfonamide derivatives can play a crucial role (Singh et al., 2004).
Advances in Organic Synthesis
The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-Endo-Trig cyclization reactions demonstrates the utility of (phenylsulfonyl)methane in complex organic syntheses. This example illustrates the broader applicability of sulfonamide-based compounds in facilitating novel synthetic routes and transformations (Craig et al., 2000).
N-Mesylation and Regioselectivity
The use of 1H-Benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating agent highlights the specificity and selectivity that sulfonamide derivatives can offer in modifying amino groups within molecules. Such specificity is vital for the development of targeted chemical probes and pharmaceuticals (Kim et al., 1999).
Mecanismo De Acción
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .
Mode of Action
This compound acts as a microtubule-targeting agent . It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This leads to a mitotic blockade and ultimately induces cell apoptosis .
Biochemical Pathways
The compound’s action on tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption of the cell cycle is a key aspect of its anticancer activity .
Result of Action
The compound’s interaction with tubulin leads to cell cycle arrest and the induction of apoptosis in cancer cells . This results in the inhibition of cancer cell growth .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines . These compounds were found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Cellular Effects
Based on the structural similarities with other compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(23)22-17(14-6-7-18-19(9-14)27-11-26-18)10-16(20-22)13-4-3-5-15(8-13)21-28(2,24)25/h3-9,17,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQUGKLNIMHOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

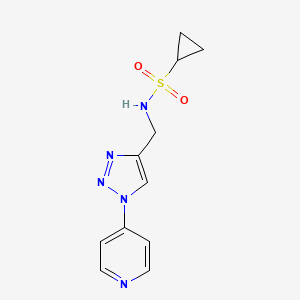
![(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2910339.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)
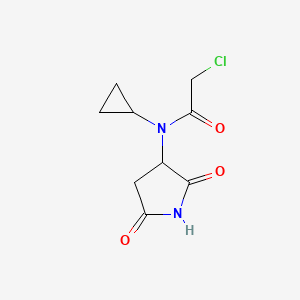
![3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2910347.png)
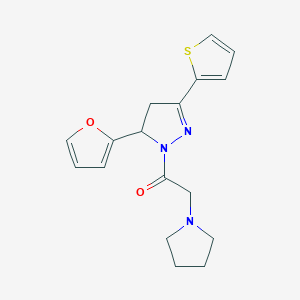
![2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2910349.png)
![3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile](/img/structure/B2910350.png)
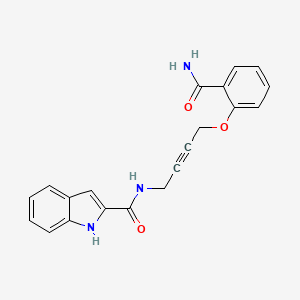
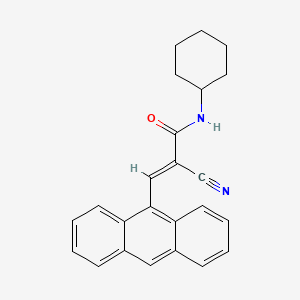
![1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2910354.png)

